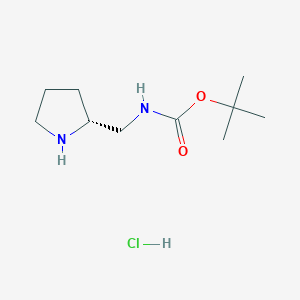

(R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

CAS No.: 1070295-76-9

Cat. No.: VC3250959

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1070295-76-9 |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 |

| Standard InChI Key | TXIPBKSPZRMDNE-DDWIOCJRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H]1CCCN1.Cl |

| SMILES | CC(C)(C)OC(=O)NCC1CCCN1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN1.Cl |

Introduction

(R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a specialty chemical compound with significant applications in organic synthesis and pharmaceutical research. Its molecular formula is C10H21ClN2O2, and it has a molecular weight of 236.74 g/mol. The CAS number for this compound is 1070295-76-9 .

Synthesis and Chemical Reactions

The synthesis of (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate. This reaction facilitates the formation of the desired product through nucleophilic substitution reactions.

Types of Chemical Reactions

This compound can participate in several types of chemical reactions, depending on the reagents and conditions employed. The specific products formed depend on these factors, making it versatile for various applications in organic synthesis and biochemical studies.

Applications in Research and Industry

(R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a valuable building block in the synthesis of complex molecules and intermediates. It is particularly noted for its applications in:

-

Organic Synthesis: It serves as a key intermediate in synthesizing various organic compounds due to its unique structural properties and reactivity.

-

Pharmaceutical Research: It is used in medicinal chemistry to develop new drugs and study biological interactions, such as enzyme interactions and protein modifications.

-

Biochemical Studies: It participates in signaling pathways and can influence cellular processes by interacting with specific biological targets like enzymes and proteins.

Biological Mechanism of Action

The mechanism of action involves its interaction with specific biological targets, such as enzymes and proteins. It can bind to these targets, altering their activity and function. This compound may also influence cellular processes by participating in signaling pathways, making it valuable for studies related to biochemical pathways and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume